[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate is a chemical compound with the molecular formula C16H34N4O7S and a molecular weight of 426.53 g/mol . It is known for its unique structure and potential applications in various scientific fields. The compound is characterized by its methanesulfonate group, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are not widely documented, but they typically involve the use of methanesulfonyl chloride as a reagent to introduce the methanesulfonate group under controlled conditions .
Industrial Production Methods
Industrial production methods for [2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate are not extensively detailed in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methanesulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce methanesulfonate groups into other molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of [2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group plays a crucial role in its activity by facilitating binding to target molecules. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with key biological processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate include other methanesulfonate derivatives and related sulfonyl compounds. Examples include:
- Methanesulfonyl chloride
- Methanesulfonic acid
- Sulfonylureas
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a unique arrangement of functional groups.
Eigenschaften
CAS-Nummer |
71657-29-9 |
---|---|
Molekularformel |
C16H34N4O7S |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
[2-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-4-hydroxy-6-methoxy-5-(methylamino)cyclohexyl] methanesulfonate |
InChI |
InChI=1S/C16H34N4O7S/c1-7(17)9-6-5-8(18)16(25-9)26-13-10(19)14(27-28(4,22)23)15(24-3)11(20-2)12(13)21/h7-16,20-21H,5-6,17-19H2,1-4H3 |
InChI-Schlüssel |
ZCNNPCJTDXVZCF-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)OS(=O)(=O)C)N)N)N |
Kanonische SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)OS(=O)(=O)C)N)N)N |
Synonyme |
2-O-methanesulfonylfortimycin B METSFNFTB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.